![molecular formula C16H22O3 B11999082 o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- CAS No. 93163-93-0](/img/structure/B11999082.png)
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- is a derivative of o-Toluic acid, which is also known as 2-methylbenzoic acid. This compound is an aromatic carboxylic acid with a complex structure that includes allyloxy, ethyl, and propyl substituents. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- typically involves multiple steps, starting from o-Toluic acid. The introduction of allyloxy, ethyl, and propyl groups can be achieved through various organic reactions such as alkylation, etherification, and Friedel-Crafts acylation. Specific reaction conditions, including the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of raw materials and reaction conditions is critical to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Toluic acid: The parent compound with a simpler structure.
p-Toluic acid: An isomer with the methyl group in the para position.
m-Toluic acid: An isomer with the methyl group in the meta position.
Uniqueness
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
93163-93-0 | |
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoic acid |
InChI |
InChI=1S/C16H22O3/c1-5-8-12-10-14(16(17)18)11(4)13(7-3)15(12)19-9-6-2/h6,10H,2,5,7-9H2,1,3-4H3,(H,17,18) |
InChI-Schlüssel |
NCUCDFZBAOBFRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.